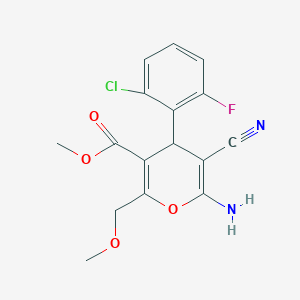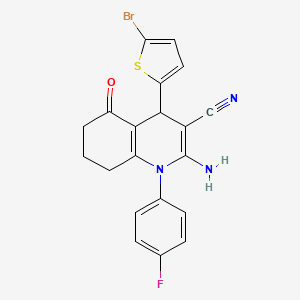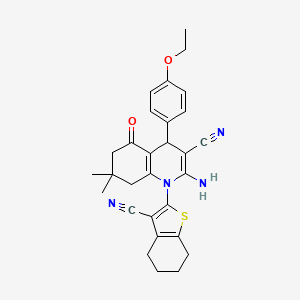![molecular formula C17H11BrIN3O2 B11537286 5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11537286.png)
5-Bromo-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that features a combination of bromine, iodine, furan, and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodophenyl group: This step often involves the iodination of a phenyl ring using iodine and an oxidizing agent.
Formation of the pyridine-3-carbohydrazide: This can be achieved through the reaction of pyridine-3-carboxylic acid with hydrazine.
Coupling reactions: The final step involves coupling the furan and pyridine-3-carbohydrazide moieties, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group in the pyridine-3-carbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives of the pyridine-3-carbohydrazide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and hydrazone functionalities and have been studied for their anticancer properties.
Furan-2-ylmethylene derivatives: These compounds share the furan moiety and are known for their biological activities.
Uniqueness
5-Bromo-N’-[(E)-[5-(4-iodophenyl)furan-2-yl]methylidene]pyridine-3-carbohydrazide is unique due to its combination of bromine, iodine, furan, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.
属性
分子式 |
C17H11BrIN3O2 |
|---|---|
分子量 |
496.1 g/mol |
IUPAC 名称 |
5-bromo-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrIN3O2/c18-13-7-12(8-20-9-13)17(23)22-21-10-15-5-6-16(24-15)11-1-3-14(19)4-2-11/h1-10H,(H,22,23)/b21-10+ |
InChI 键 |
QDHQUOPVBFRCEC-UFFVCSGVSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)I |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11537204.png)
![Ethyl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11537206.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537223.png)
![3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11537224.png)

![4-methyl-N-[3-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11537237.png)

![N'-[(E)-(4-Butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11537240.png)

![2,4-dichloro-N'-[(1Z)-1-(4-methoxyphenyl)butylidene]benzohydrazide](/img/structure/B11537245.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11537249.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11537271.png)
![N-cyclohexyl-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11537276.png)
![2-[(E)-[(4-Bromophenyl)imino]methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11537277.png)
